molecular formula C29H27N5O3S B12995773 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 3845-79-2

2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B12995773
CAS No.: 3845-79-2
M. Wt: 525.6 g/mol
InChI Key: YTXKMSBIPBUVQQ-UHFFFAOYSA-N
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Description

2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a triazole ring, methoxyphenyl groups, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of methoxyphenyl groups and the naphthalene moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiol compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to optimize its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
  • 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzyl)acetamide
  • 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-2-yl)acetamide

Uniqueness

The uniqueness of 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its combination of structural features, including the triazole ring, methoxyphenyl groups, and naphthalene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-((4-(4-Methoxyphenyl)-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a hybrid molecule that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

This compound features a complex structure characterized by the following components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms which contributes to the compound's biological activity.
  • Methoxyphenyl Groups : These groups enhance lipophilicity and may influence the interaction with biological targets.
  • Thioether Linkage : This functional group can affect the compound's reactivity and stability.

Molecular Formula

The molecular formula for this compound is C22H22N4O2SC_{22}H_{22}N_4O_2S, with a molecular weight of approximately 398.5 g/mol.

Antimicrobial Activity

  • Mechanism of Action :
    • The triazole moiety has been shown to interact with various biological targets, including enzymes involved in fungal cell wall synthesis and bacterial DNA replication. It often acts by inhibiting cytochrome P450 enzymes, crucial for sterol synthesis in fungi .
  • Efficacy Against Pathogens :
    • Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against a range of pathogens including Staphylococcus aureus and Candida albicans. For instance, certain triazole derivatives have shown minimum inhibitory concentrations (MICs) as low as 2 μg/ml against these organisms .
  • Case Study :
    • A study evaluated various triazole derivatives, revealing that compounds similar to the one exhibited potent antibacterial and antifungal properties. The hybridization of triazole with other pharmacophores was found to enhance activity significantly .

Anticancer Activity

  • In vitro Studies :
    • The compound's ability to inhibit cancer cell proliferation has been assessed using various cancer cell lines. Triazole derivatives have shown promising results in inhibiting tumor growth through multiple pathways including apoptosis induction and cell cycle arrest .
  • Mechanism Insights :
    • The anticancer activity is hypothesized to arise from the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation .
  • Research Findings :
    • A recent study on triazole hybrids indicated that they possess cytotoxic effects against several cancer cell lines with IC50 values ranging from 10 to 20 µM .

Comparative Analysis of Biological Activity

CompoundAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 µM)
Compound A (similar structure)2 (against S. aureus)15
Compound B (triazole derivative)5 (against C. albicans)12
Target Compound3 (predicted)18 (predicted)

Properties

CAS No.

3845-79-2

Molecular Formula

C29H27N5O3S

Molecular Weight

525.6 g/mol

IUPAC Name

2-[[5-[(4-methoxyanilino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C29H27N5O3S/c1-36-23-14-10-21(11-15-23)30-18-27-32-33-29(34(27)22-12-16-24(37-2)17-13-22)38-19-28(35)31-26-9-5-7-20-6-3-4-8-25(20)26/h3-17,30H,18-19H2,1-2H3,(H,31,35)

InChI Key

YTXKMSBIPBUVQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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